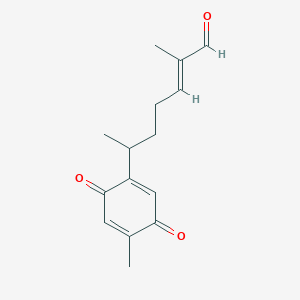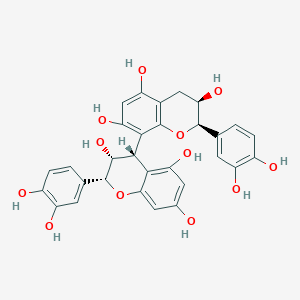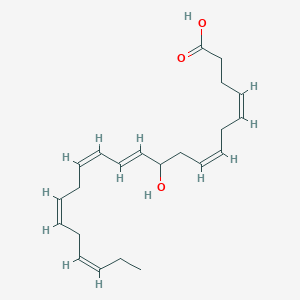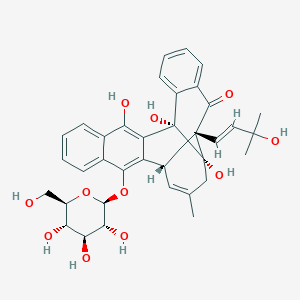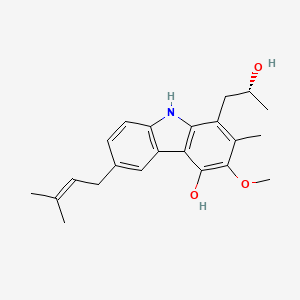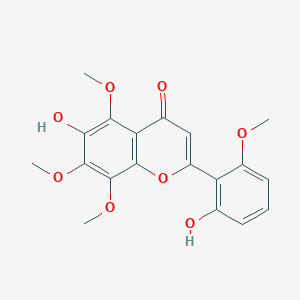
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone is a natural product found in Scutellaria baicalensis with data available.
Applications De Recherche Scientifique
Affinities to Benzodiazepine Site of the GABAA Receptor Complex
Research has identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as a compound isolated from Scutellaria baicalensis Georgi. This flavone, along with others, has been shown to have affinities for the benzodiazepine site of the GABAA receptor complex. This suggests potential applications in modulating GABAA receptor activities, which are relevant in neurological disorders and mental health conditions (Wang et al., 2002).
Potential Cytotoxic and Anti-HIV-1 Activity
A study on compounds isolated from the leaves and twigs of Gardenia carinata identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as one of the flavones exhibiting cytotoxic activity against certain cell lines and inhibiting DNA topoisomerase IIα activity. Additionally, this flavone showed anti-HIV-1 activity in an anti-syncytium assay. These findings indicate its potential in antiviral and anticancer research (Kongkum et al., 2012).
Antitumor Activity
Flavones isolated from Artemisia argyi, including 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone, have demonstrated antitumor activity. These compounds inhibited farnesyl protein transferase and showed potential in inhibiting tumor cell proliferation and neovascularization in specific assays. This highlights the flavone's role in cancer research and therapy (Seo et al., 2003).
Microtubule Depolymerization in Cancer Cells
A study on Tanacetum gracile flavonoids, including 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone, found that these compounds modulate microtubule depolymerization and activate the mitotic spindle checkpoint in human breast cancer cells. Their binding interactions with tubulin suggest a potential mechanism for cancer cell apoptosis, positioning these flavones as candidates for chemopreventive agents (Sinha et al., 2015).
Propriétés
Nom du produit |
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone |
|---|---|
Formule moléculaire |
C19H18O8 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
6-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-5,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-16(24-2)15(22)18(25-3)19(26-4)17(14)27-12/h5-8,20,22H,1-4H3 |
Clé InChI |
FIEOXQXIXIHTRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)O |
Synonymes |
6,2'-DH-TMF 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



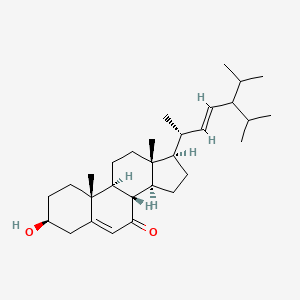
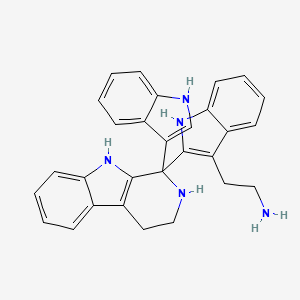
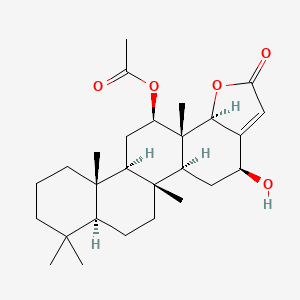
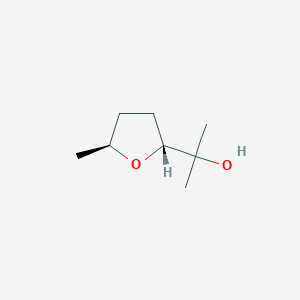
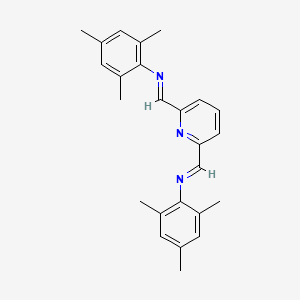
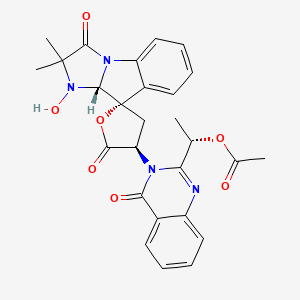
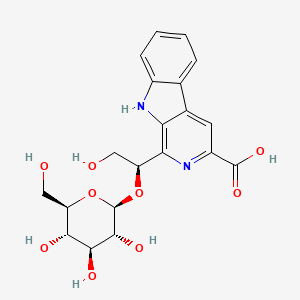
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)
